Technical Whitepaper: Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS 27143-09-5)
Technical Whitepaper: Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (CAS 27143-09-5)
Executive Summary
Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is a highly versatile hydrazonoyl chloride derivative that serves as a critical building block in modern synthetic and medicinal chemistry. In drug development, it occupies a dual role: it is a primary precursor for synthesizing nitrogen-rich heterocycles—such as pyrimidines, pyrimidinones, and pyrazoles—used as antimicrobials[1], and it is a stringently monitored process impurity in the synthesis of the blockbuster anticoagulant Apixaban, where it is formally designated as the "Apixaban 2-Chloro Impurity"[2].
This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthesis via the Japp-Klingemann reaction, and its application in 1,3-dipolar cycloadditions for pharmacophore generation.
Physicochemical Profiling & Structural Data
Understanding the physical parameters of this compound is essential for maintaining stability during storage and ensuring precise stoichiometric calculations during library synthesis.
Table 1: Physicochemical and Structural Properties
| Parameter | Specification |
| Chemical Name | Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate |
| CAS Number | 27143-09-5[3] |
| Molecular Formula | C₁₀H₁₀Cl₂N₂O₂[3] |
| Molecular Weight | 261.10 g/mol [3] |
| Appearance | Pale Yellow to Light Yellow Solid[1] |
| Storage Conditions | 2-8°C (Refrigerator)[1] |
| InChI Key | DDJOIKUARWSPEQ-ZROIWOOFSA-N |
| Key Synonyms | Apixaban 2-Chloro Impurity[2]; ethyl (2Z)-chloro[(4-chlorophenyl)hydrazono]ethanoate |
Mechanistic Synthesis: The Japp-Klingemann Reaction
The synthesis of hydrazonoyl chlorides is classically achieved via the Japp-Klingemann reaction, which involves the electrophilic aromatic substitution of a diazonium salt onto an active methylene compound, followed by a specific deacetylation event.
Synthetic workflow of the Japp-Klingemann reaction to yield the hydrazonoyl chloride.
Self-Validating Protocol 1: Japp-Klingemann Synthesis
Objective: Synthesize Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate from 4-chloroaniline.
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Step 1: Diazotization
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Action: Dissolve 4-chloroaniline in aqueous HCl and cool to 0–5 °C. Slowly add an aqueous solution of sodium nitrite (NaNO₂).
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Causality: The temperature must be strictly maintained below 5 °C to prevent the thermal decomposition of the highly unstable 4-chlorobenzenediazonium chloride intermediate into 4-chlorophenol and nitrogen gas.
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Validation Check: Apply a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating the complete conversion of the amine. Quench excess nitrite with sulfamic acid until the test is negative.
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Step 2: Azo Coupling and Deacetylation
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Action: In a separate vessel, prepare a solution of ethyl 2-chloroacetoacetate and sodium acetate (NaOAc) in aqueous ethanol, chilled to 0 °C. Add the cold diazonium salt solution dropwise.
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Causality: Sodium acetate serves a dual mechanistic purpose. First, it buffers the HCl generated during the electrophilic aromatic substitution (azo coupling), keeping the pH around 5–6. Second, the mildly basic environment drives the nucleophilic attack of water on the acetyl group, facilitating the crucial deacetylation step (loss of acetic acid) that defines the Japp-Klingemann rearrangement.
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Validation Check: Monitor the pH continuously. A drop below pH 4 indicates insufficient buffer, which will stall the deacetylation, leaving the stable azo intermediate. The precipitation of a pale yellow solid indicates successful formation of the hydrazonoyl chloride[1].
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Applications in Drug Development: 1,3-Dipolar Cycloadditions
Hydrazonoyl chlorides are highly prized in medicinal chemistry because they act as stable precursors to nitrilimines —highly reactive 1,3-dipoles. When exposed to a base, Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate undergoes dehydrohalogenation to form a nitrilimine, which can then be trapped by a dipolarophile (such as an enamine or alkene) via a [3+2] cycloaddition to form pyrazole derivatives.
In the context of the anticoagulant Apixaban, the active pharmaceutical ingredient relies on a 4-methoxyphenyl pyrazole core. If 4-chloroaniline is present as an impurity in the starting materials, the parallel synthesis pathway utilizing CAS 27143-09-5 will generate the 4-chloro analog of Apixaban[2].
Mechanism of 1,3-dipolar cycloaddition for synthesizing pyrazole-based pharmacophores.
Self-Validating Protocol 2: [3+2] Cycloaddition via Nitrilimine Intermediates
Objective: Construct a pyrazole core using the synthesized hydrazonoyl chloride.
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Step 1: Reagent Preparation
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Action: Dissolve Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate and the chosen dipolarophile (e.g., a morpholine enamine) in an inert solvent like toluene or ethyl acetate.
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Step 2: In Situ Dipole Generation
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Action: Add a stoichiometric excess of triethylamine (Et₃N) dropwise at room temperature or under mild reflux.
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Causality: The base abstracts the acidic hydrazone proton, triggering dehydrohalogenation (loss of HCl) to generate the highly reactive nitrilimine 1,3-dipole. Slow addition is critical; a high concentration of unreacted nitrilimine will lead to head-to-tail dimerization, forming a biologically inactive tetrazine derivative, thus reducing the yield of the desired pyrazole.
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Validation Check: The immediate formation of a white precipitate (triethylamine hydrochloride, Et₃N·HCl) serves as a visual, self-validating indicator that dehydrohalogenation has occurred and the nitrilimine is being generated.
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Step 3: Regioselective Cycloaddition
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Action: Stir until the starting material is consumed.
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Validation Check: Monitor via HPLC or TLC. The disappearance of the hydrazonoyl chloride peak and the emergence of the pyrazole cycloadduct validates the completion of the [3+2] cycloaddition.
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Analytical Characterization & Quality Control
Given its status as a critical process impurity in pharmaceutical manufacturing[2], rigorous quality control of Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate is required.
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Impurity Tracking: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the standard for detecting trace amounts of this compound in Apixaban API batches.
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Safety & Handling: The compound is classified under GHS as harmful if swallowed (H302), and it causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Laboratory personnel must handle the solid powder in a certified fume hood with appropriate PPE to prevent inhalation and dermal exposure.
